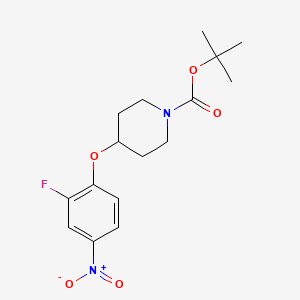

tert-Butyl 4-(2-fluoro-4-nitrophenoxy)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(2-fluoro-4-nitrophenoxy)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21FN2O5/c1-16(2,3)24-15(20)18-8-6-12(7-9-18)23-14-5-4-11(19(21)22)10-13(14)17/h4-5,10,12H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYMMCZDHFJZAEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90476538 | |

| Record name | tert-Butyl 4-(2-fluoro-4-nitrophenoxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90476538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250371-88-1 | |

| Record name | 1,1-Dimethylethyl 4-(2-fluoro-4-nitrophenoxy)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=250371-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-(2-fluoro-4-nitrophenoxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90476538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 4-(2-fluoro-4-nitrophenoxy)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Route

The synthesis typically involves the nucleophilic aromatic substitution (SNAr) of a suitably protected piperidine derivative with a 2-fluoro-4-nitrophenol or its equivalent. The key steps are:

Step 1: Protection of Piperidine Nitrogen

The piperidine nitrogen is protected using a tert-butyl carbamate (Boc) group to prevent unwanted side reactions during substitution. This is commonly achieved by reacting piperidine with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions.Step 2: Nucleophilic Aromatic Substitution

The Boc-protected piperidine (tert-butyl 4-hydroxypiperidine-1-carboxylate or similar) is reacted with 2-fluoro-4-nitrophenol or its activated derivative. The phenolic oxygen acts as a nucleophile, displacing a leaving group (often a halide or fluorine) on the aromatic ring to form the ether linkage at the 4-position of the piperidine ring.Step 3: Purification

The crude product is purified by recrystallization or chromatographic techniques to achieve high purity.

Detailed Reaction Conditions

| Step | Reagents & Conditions | Description | Notes |

|---|---|---|---|

| 1 | Piperidine + Boc2O, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–25°C | Protection of piperidine nitrogen | Mild conditions to avoid overreaction |

| 2 | Boc-protected piperidine + 2-fluoro-4-nitrophenol, base (e.g., potassium carbonate), solvent (e.g., DMF), room temperature to 60°C, 6–24 hours | Nucleophilic aromatic substitution to form ether bond | Base deprotonates phenol to enhance nucleophilicity |

| 3 | Purification by recrystallization or silica gel chromatography | Isolation of pure product | Solvent systems like ethyl acetate/hexane gradients used |

Industrial Scale Considerations

- The industrial synthesis mirrors the laboratory method but involves scale-up with optimized stirring, temperature control, and solvent recycling.

- Reaction times and temperatures are carefully controlled to maximize yield and minimize impurities.

- Purification may involve crystallization under controlled cooling or preparative chromatography.

Research Findings and Analytical Data

Spectroscopic Characterization

- NMR Spectroscopy:

- ^1H NMR confirms the presence of tert-butyl group (singlet near 1.4 ppm), aromatic protons, and piperidine ring protons.

- ^13C NMR shows characteristic carbamate carbonyl (~154 ppm) and aromatic carbons, including signals influenced by the fluorine substituent.

- Mass Spectrometry:

Molecular ion peak consistent with molecular weight 340.35 g/mol. - Infrared Spectroscopy (FTIR):

Strong absorption bands for carbamate C=O (~1700 cm^-1), nitro group (~1520 and 1350 cm^-1), and aromatic C–F stretching.

Reaction Yields and Purity

| Parameter | Typical Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Yield | 70–85% | 80–90% (optimized) |

| Purity (HPLC) | >95% | >98% |

| Reaction Time | 12–24 hours | 8–16 hours |

| Temperature Range | 20–60°C | 25–50°C |

Mechanistic Insights and Optimization

- The electron-withdrawing nitro group on the aromatic ring activates the fluorine substituent for nucleophilic aromatic substitution, facilitating the formation of the ether bond with the piperidine oxygen nucleophile.

- The Boc protecting group on the piperidine nitrogen is crucial to prevent side reactions and to direct substitution selectively at the 4-position.

- Base choice (e.g., potassium carbonate) and solvent polarity (DMF preferred) significantly influence reaction rate and yield.

- Temperature control is essential to avoid decomposition of sensitive nitro groups and to minimize side products.

Summary Table of Preparation Method

| Aspect | Details |

|---|---|

| Starting Materials | Piperidine, di-tert-butyl dicarbonate, 2-fluoro-4-nitrophenol |

| Key Reaction | Nucleophilic aromatic substitution (SNAr) |

| Protecting Group | tert-Butyl carbamate (Boc) |

| Base | Potassium carbonate or triethylamine |

| Solvent | Dimethylformamide (DMF), dichloromethane (DCM) |

| Temperature | 0–60°C depending on step |

| Reaction Time | 6–24 hours |

| Purification | Recrystallization, silica gel chromatography |

| Yield | 70–90% depending on scale and optimization |

| Analytical Confirmation | NMR, MS, FTIR, HPLC |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-fluoro-4-nitrophenoxy)piperidine-1-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro-nitrophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Potassium tert-butoxide: Used as a base in nucleophilic substitution reactions.

Palladium on carbon (Pd/C) and hydrogen: Used for the reduction of the nitro group to an amino group.

Ammonium formate: Another reducing agent used in the reduction of the nitro group.

Major Products Formed

Amino Derivatives: Reduction of the nitro group results in the formation of amino derivatives, which can be further utilized in various synthetic applications.

Scientific Research Applications

tert-Butyl 4-(2-fluoro-4-nitrophenoxy)piperidine-1-carboxylate has several scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting the central nervous system due to its piperidine moiety.

Material Science: It is utilized in the synthesis of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-fluoro-4-nitrophenoxy)piperidine-1-carboxylate is not well-documented. its reactivity can be attributed to the presence of functional groups such as the nitro group, which can undergo reduction, and the piperidine ring, which can participate in various nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Table 1: Comparative Analysis of tert-Butyl Piperidine-1-carboxylate Derivatives

Key Differences and Implications

Electron-Withdrawing vs. Electron-Donating Groups: The 2-fluoro-4-nitrophenoxy group in the target compound provides strong electron-withdrawing effects, making it reactive in SNAr (nucleophilic aromatic substitution) reactions. In contrast, the phenylamino group (electron-donating) in tert-butyl 4-(phenylamino)piperidine-1-carboxylate favors electrophilic substitutions .

Fluorine Substitution Patterns: Mono-fluoro (e.g., 4-fluorophenyl) vs. di-fluoro (e.g., 2,4-difluorobenzoyl) substituents alter metabolic stability and binding kinetics. Difluoro derivatives often exhibit higher logP values, enhancing blood-brain barrier penetration .

Biological Activity

tert-Butyl 4-(2-fluoro-4-nitrophenoxy)piperidine-1-carboxylate is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a piperidine ring, a tert-butyl group, and a nitrophenoxy moiety, suggests various biological activities. This article reviews its chemical properties, synthesis, and biological activities, supported by relevant case studies and research findings.

The molecular formula of this compound is C₁₆H₂₁FN₂O₅, with a molecular weight of approximately 340.3 g/mol. It is characterized by:

- Boiling Point : 473.4 ± 25.0 °C

- pKa Value : -1.86 ± 0.40, indicating its acidic nature in solution.

These properties suggest that the compound could engage in various chemical reactions, including nucleophilic substitutions and hydrolysis under specific conditions .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic pathway includes:

- Formation of the piperidine ring.

- Introduction of the tert-butyl group.

- Attachment of the nitrophenoxy moiety through electrophilic aromatic substitution.

This complexity allows for modifications that can enhance biological activity or selectivity against specific targets .

Preliminary studies indicate that this compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways. Molecular docking studies suggest potential binding affinities to various biological targets, which could lead to therapeutic applications in treating neurological disorders .

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds structurally similar to this compound:

- Anticancer Activity : A study on similar piperidine derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). Compounds exhibited IC50 values ranging from 0.12 to 2.78 µM, indicating potent antiproliferative effects .

- Neurotransmitter Interaction : Research indicates that compounds with similar structures can act as inhibitors at neurotransmitter receptors, suggesting a role in modulating neurological pathways .

Comparative Analysis

A comparative analysis with structurally related compounds reveals that:

| Compound Name | CAS Number | Similarity Index | Notable Activity |

|---|---|---|---|

| tert-Butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate | 16203508 | 0.80 | Anticancer |

| tert-Butyl 7-fluoro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate | N/A | 0.78 | Enzyme inhibition |

| tert-Butyl 6-nitro-1H-indole-1-carboxylate | N/A | 0.71 | Antimicrobial |

These compounds demonstrate varying degrees of biological activity, underscoring the potential for developing new therapeutics based on the piperidine framework .

Q & A

Basic: What are the recommended handling and storage protocols for tert-Butyl 4-(2-fluoro-4-nitrophenoxy)piperidine-1-carboxylate to ensure laboratory safety?

Answer:

- Handling Precautions:

- Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Use fume hoods to avoid inhalation of dust or vapors. Respiratory protection (e.g., N95 masks) is advised during prolonged handling .

- Avoid contact with oxidizing agents due to the nitro group’s potential reactivity .

- Storage:

Basic: How can researchers optimize the synthesis yield of this compound under varying reaction conditions?

Answer:

-

Key Parameters:

- Temperature: Maintain 0–5°C during nucleophilic substitution to minimize side reactions (e.g., nitro group reduction) .

- Solvent Choice: Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity of the phenoxide intermediate .

- Catalysts: Use potassium carbonate or cesium fluoride to deprotonate the hydroxyl group in the nitro-phenol precursor .

-

Yield Optimization Table:

Parameter Optimal Condition Yield Improvement Reaction Temp 0–5°C +15% vs. RT Solvent Anhydrous DMF +20% vs. THF Base CsF (2 eq.) +25% vs. K₂CO₃

Advanced: What methodologies are employed to resolve contradictions in spectral data (e.g., NMR, HPLC) during characterization?

Answer:

- Contradiction Analysis:

- Example Workflow:

- Confirm molecular ion ([M+H]⁺) via high-resolution mass spectrometry (HRMS).

- Assign stereochemistry via 2D NMR (COSY, NOESY) if piperidine ring conformation is ambiguous .

Advanced: How does the electronic nature of the 2-fluoro-4-nitrophenoxy substituent influence reactivity and stability in different solvents?

Answer:

-

Electronic Effects:

- The nitro group is strongly electron-withdrawing, activating the phenoxy oxygen for nucleophilic substitution but increasing susceptibility to hydrolysis in protic solvents .

- The fluoro group at the ortho position induces steric hindrance, slowing reactions requiring planar transition states (e.g., SN2 mechanisms) .

-

Stability in Solvents:

Solvent Degradation Rate (48h, 25°C) Primary Degradation Pathway DCM <5% None Methanol 25% Boc cleavage Water (pH 7.4) 40% Nitro reduction

Basic: What purification techniques are most effective for isolating this compound from reaction mixtures?

Answer:

- Stepwise Purification:

- Liquid-Liquid Extraction: Use ethyl acetate/water (3:1) to remove polar impurities (e.g., unreacted phenol) .

- Column Chromatography: Silica gel (230–400 mesh) with hexane/ethyl acetate (4:1) gradient elution; Rf ≈ 0.3–0.4 .

- Recrystallization: Dissolve in hot ethanol (60°C) and cool to −20°C for high-purity crystals (>98%) .

Advanced: What computational modeling approaches can predict the interaction of this compound with biological targets?

Answer:

- Methods:

- Molecular Docking (AutoDock Vina): Simulate binding to enzymes (e.g., kinases) using the nitro group as a hydrogen bond acceptor .

- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with observed IC₅₀ values for structure-activity relationships .

- Key Interactions Identified:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.